An In-depth Technical Guide to 3-Chloro-4-iodotoluene (CAS No. 116632-42-9): Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Chloro-4-iodotoluene (CAS No. 116632-42-9): Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-iodotoluene is a halogenated aromatic compound that has emerged as a versatile building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring a chloro, an iodo, and a methyl group on the benzene ring, offers a rich platform for a variety of chemical transformations. The presence of two different halogen atoms at specific positions allows for selective and sequential functionalization, making it a valuable intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of 3-chloro-4-iodotoluene, covering its synthesis, physicochemical properties, spectral characterization, and key applications in drug discovery, with a focus on its role as a precursor to targeted therapeutics.
Physicochemical and Spectral Characterization
A thorough understanding of the physical and chemical properties of 3-Chloro-4-iodotoluene is fundamental to its effective use in synthesis.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 116632-42-9 | [1] |
| Molecular Formula | C₇H₆ClI | [1] |
| Molecular Weight | 252.48 g/mol | [1] |
| Appearance | Light yellow to pink liquid | [2][3] |
| Boiling Point | 140 °C | [2] |
| Density | 1.82 g/cm³ | [2][3] |
| Flash Point | 105 °C | [2][3] |
| Storage | 2-8°C, protect from light | [2][3] |
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region for the methyl group.
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Methyl Protons (H-7): A singlet, typically in the range of δ 2.2-2.5 ppm.
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Aromatic Protons (H-2, H-5, H-6): These protons will appear as a complex multiplet or as distinct doublets and doublet of doublets in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the chloro and iodo substituents.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.
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Methyl Carbon (C-7): A signal in the aliphatic region, typically around δ 20-25 ppm.
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Aromatic Carbons (C-1 to C-6): Six signals in the aromatic region (δ 120-145 ppm). The carbons directly attached to the halogens (C-3 and C-4) will show characteristic shifts.
Synthesis of 3-Chloro-4-iodotoluene
The most common and practical synthetic route to 3-Chloro-4-iodotoluene involves a two-step sequence starting from the readily available 2-chloro-4-nitrotoluene. This process includes the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the iodine atom.
Step 1: Synthesis of the Precursor 3-Chloro-4-methylaniline
The initial step is the reduction of 2-chloro-4-nitrotoluene to 3-chloro-4-methylaniline. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like iron in acidic media.[4][5]
Experimental Protocol: Reduction of 2-chloro-4-nitrotoluene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitrotoluene (1 equivalent).
-
Addition of Reducing Agent: Add iron powder (typically 3-5 equivalents) and a solvent such as a mixture of ethanol and water.
-
Acidification: Slowly add a catalytic amount of hydrochloric acid or acetic acid to initiate the reaction.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Extraction: Make the filtrate basic with an aqueous solution of sodium carbonate or sodium hydroxide and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-chloro-4-methylaniline, which can be purified further by distillation or recrystallization if necessary.
Step 2: Synthesis of 3-Chloro-4-iodotoluene via Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for converting an aromatic amine to an aryl halide via a diazonium salt intermediate.[6] In this step, 3-chloro-4-methylaniline is diazotized and then treated with a source of iodide, typically potassium iodide.
Experimental Protocol: Sandmeyer Iodination of 3-chloro-4-methylaniline
-
Diazotization:
-
In a beaker, dissolve 3-chloro-4-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.2 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The presence of excess nitrous acid can be tested with starch-iodide paper.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (1.5-2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Extract the reaction mixture with an organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-chloro-4-iodotoluene can be purified by vacuum distillation to yield the final product as a light-colored liquid.
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Applications in Drug Discovery
3-Chloro-4-iodotoluene is a valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The presence of both a chloro and a highly reactive iodo group allows for selective cross-coupling reactions, making it an ideal starting material for creating diverse libraries of compounds for drug screening.
Role as a Scaffold in Kinase Inhibitors
A significant application of 3-chloro-4-iodotoluene and its analogs is in the synthesis of kinase inhibitors.[3][7][8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase, with various substituents extending into different pockets of the enzyme to enhance potency and selectivity.
The synthesis of the potent dual tyrosine kinase inhibitor Lapatinib , used in the treatment of HER2-positive breast cancer, provides a compelling example of the utility of a closely related building block, 3-chloro-4-fluoroaniline.[9][10][11] The synthetic strategies employed for Lapatinib can be conceptually applied to derivatives of 3-chloro-4-iodotoluene.
Participation in Cross-Coupling Reactions
The iodine atom in 3-chloro-4-iodotoluene is significantly more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C-4 position.
-
Suzuki Coupling: This reaction involves the coupling of the aryl iodide with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl or vinyl groups.
-
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, also using a palladium catalyst and typically a copper(I) co-catalyst. This is a powerful method for introducing alkynyl moieties into the aromatic ring.
The resulting functionalized intermediates can then undergo further transformations, such as a second cross-coupling reaction at the less reactive chloro position or other modifications, to build up the desired molecular complexity.
Safety and Handling
3-Chloro-4-iodotoluene is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[9][10][12][13] It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents. In case of accidental exposure, it is crucial to seek immediate medical attention.
Conclusion
3-Chloro-4-iodotoluene is a strategically important chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceutical agents. Its differential reactivity of the halogen substituents provides a powerful tool for medicinal chemists to construct complex molecules with a high degree of control. The synthetic pathways outlined in this guide, along with an understanding of its reactivity in key cross-coupling reactions, will aid researchers and drug development professionals in leveraging the full potential of this versatile building block in the quest for novel therapeutics.
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